BenchChemオンラインストアへようこそ!

4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine

CCR3 antagonist chemokine receptor GPCR binding affinity

4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine (CAS: 1698633-57-6, molecular formula C9H15ClN4, molecular weight 214.69 g/mol) is a heterocyclic small molecule belonging to the pyrazole derivative class. The compound features a 4-chloro-substituted pyrazole ring bearing a primary amine at the 3-position and an N1-linked 2-(pyrrolidin-1-yl)ethyl side chain.

Molecular Formula C9H15ClN4
Molecular Weight 214.69 g/mol
Cat. No. B13081031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine
Molecular FormulaC9H15ClN4
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCN2C=C(C(=N2)N)Cl
InChIInChI=1S/C9H15ClN4/c10-8-7-14(12-9(8)11)6-5-13-3-1-2-4-13/h7H,1-6H2,(H2,11,12)
InChIKeyZADXDFRHZNXHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine: A 4-Chloro-Pyrazole-3-Amine Scaffold with Pyrrolidinoethyl Substitution for GPCR-Targeted Discovery


4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine (CAS: 1698633-57-6, molecular formula C9H15ClN4, molecular weight 214.69 g/mol) is a heterocyclic small molecule belonging to the pyrazole derivative class . The compound features a 4-chloro-substituted pyrazole ring bearing a primary amine at the 3-position and an N1-linked 2-(pyrrolidin-1-yl)ethyl side chain. Its structural characteristics position it within a family of aminopyrazole-containing ligands that have been explored predominantly against G protein-coupled receptors (GPCRs), particularly chemokine receptors in the CCR family and histamine receptor subtypes [1][2]. The molecule is primarily utilized as a research tool and chemical probe in early-stage drug discovery programs, with documented commercial availability from multiple suppliers at research-grade purity levels (≥95%) .

Why 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine Cannot Be Substituted by In-Class Analogs Without Functional Validation


The 4-chloro-pyrazol-3-amine core combined with a pyrrolidinoethyl side chain represents a specific chemotype whose biological fingerprint is exquisitely sensitive to structural modifications. Published structure-activity relationship (SAR) data from CCR3 antagonist programs demonstrates that both the halogen identity at the 4-position and the nature and length of the basic amine-bearing side chain profoundly influence target engagement [1][2]. Replacement of the 4-chloro substituent with bromo, introduction of a methyl group on the pyrrolidine ring, or alteration of the ethyl linker length each produce compounds with distinct pharmacological profiles that are not interchangeable without re-profiling. Furthermore, the specific combination of the 3-amino group for hydrogen-bond donor capacity and the 4-chloro for hydrophobic halogen bonding creates a unique pharmacophoric signature that cannot be replicated by des-chloro, des-amino, or regioisomeric analogs .

Quantitative Differentiation Evidence for 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine Against Closest Analogs


CCR3 Binding Affinity: Ki = 15.8 nM Places Target Compound Among High-Affinity Aminopyrazole CCR3 Ligands

In a radioligand displacement assay using human CCR3 receptor expressed in CHOK1 cells, 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine demonstrated a binding affinity of Ki = 15.8 nM [1]. This represents sub-100 nanomolar potency at a therapeutically relevant chemokine receptor target. For comparison, a chemically distinct but functionally related CCR3 antagonist series exemplified by BDBM50394155 (CHEMBL2158814, a sulfonamide-urea-piperidine scaffold) achieved Ki = 6.31 nM under identical assay conditions [2]. Although the target compound is approximately 2.5-fold less potent than this specific comparator, its simpler molecular architecture (MW 214.69 vs. ~554 Da for BDBM50394155) offers advantages in ligand efficiency metrics. The structural simplicity of the pyrazole-amine scaffold also facilitates rapid analog synthesis for SAR exploration. Note: Direct head-to-head comparison data against the most structurally proximate analogs (4-bromo congener, propyl-linker variant, des-chloro analog) are currently absent from the published literature.

CCR3 antagonist chemokine receptor GPCR binding affinity eosinophil recruitment

Histamine H1 Receptor Cross-Reactivity Profile: 2-Fold Selectivity Window Over CCR3 Distinguished from Closely Related Pyrrolidine-Pyrazole Ligands

In selectivity profiling, the target compound exhibited Ki = 31.6 nM at the human histamine H1 receptor, measured by displacement of [³H]pyrilamine in CHOK1 cells [1]. This yields a CCR3/H1 selectivity ratio of approximately 2.0 (31.6/15.8). By comparison, the structurally distinct CCR3 ligand BDBM50394155 (CHEMBL2158814) also showed Ki = 31.6 nM at H1, producing a selectivity ratio of 5.0 (31.6/6.31) — a 2.5-fold wider selectivity window [2]. The narrower selectivity window of the target compound suggests that it engages both CCR3 and H1 with more balanced affinity, which may be advantageous or disadvantageous depending on the therapeutic hypothesis. For programs seeking dual CCR3/H1 modulation (relevant to allergic inflammation where both histamine and eotaxin pathways contribute), this profile may represent a deliberate starting point rather than a liability. Critically, the identical H1 Ki values (31.6 nM) for both compounds, despite their divergent CCR3 potencies, implies that the pyrazole-pyrrolidine chemotype may possess a characteristic H1 affinity floor that is independent of CCR3 optimization.

histamine H1 receptor GPCR selectivity off-target profiling cross-reactivity

hERG Liability Assessment: IC50 > 10 µM Suggests Favorable Cardiac Safety Margin Relative to Typical Pyrrolidine-Containing GPCR Ligands

In a whole-cell patch clamp electrophysiology assay using hERG channels expressed in HEK293 cells, the target compound inhibited the hERG potassium current with an IC50 of 10,000 nM (10 µM) [1]. This value exceeds the commonly applied early-discovery safety threshold of 1 µM by a factor of 10, indicating a relatively low propensity for hERG-mediated cardiotoxicity. For context, many pyrrolidine-containing GPCR ligands in the CCR3/H1 chemical space exhibit hERG IC50 values in the sub-micromolar to low micromolar range, with some analogs showing IC50 values of 500–3,000 nM [2]. The ~3- to 20-fold margin of the target compound over these class-representative values is consistent with the hypothesis that the 4-chloro-pyrazol-3-amine core, with its lower overall lipophilicity (cLogP estimated at 1.21 ), is less predisposed to hERG channel blockade than more lipophilic, poly-aromatic CCR3 antagonist scaffolds. Users should note that this hERG data point originates from a larger dataset of structurally related compounds and requires confirmation with the exact compound under standardized conditions.

hERG inhibition cardiac safety patch clamp potassium channel

Halogen-Dependent Differentiation: 4-Chloro vs. 4-Bromo Congener — Predicted Physicochemical and Pharmacological Divergence

The 4-bromo congener, 4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine (CAS: 1695052-70-0, MW: 259.15 g/mol), is commercially available and represents the closest structural analog differing only in the halogen substituent at the pyrazole 4-position . This substitution increases molecular weight by 44.46 Da (20.7% increase) and is predicted to alter both lipophilicity and halogen-bonding geometry. The chlorine atom (van der Waals radius ~1.75 Å) engages in shorter, more directional halogen bonds compared to bromine (~1.85 Å), which can affect target binding pose and selectivity [1]. While direct comparative pharmacological data between the 4-chloro and 4-bromo congeners are not publicly available, class-level SAR from structurally related CCR3 antagonist series indicates that 4-chloro substitution consistently yields 2- to 5-fold differences in binding affinity compared to 4-bromo at chemokine receptors, with the directionality being target-dependent [2]. Additionally, the higher calculated logP of the bromo congener (estimated ΔlogP ≈ +0.5–0.7 units) predicts altered solubility and permeability profiles that must be independently characterized for each halogen variant.

halogen bonding SAR 4-bromo analog physicochemical properties logP

Linker Length SAR: Ethyl Linker (Target Compound) vs. Propyl Linker (CAS 1340460-10-7) — Impact on Molecular Topology and Predicted Target Engagement

The propyl-linker analog, 4-Chloro-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine (CAS: 1340460-10-7, MW: 228.72 g/mol), extends the spacer between the pyrazole core and the pyrrolidine ring by one methylene unit relative to the target compound's ethyl linker . This single-carbon homologation increases the molecular weight by 14.03 Da (6.5%), adds one rotatable bond (total of 4 vs. 3 in the target compound), and alters the spatial relationship between the basic amine of the pyrrolidine ring and the pyrazole pharmacophore . In chemokine receptor ligand series, linker length variations of even one carbon atom have been demonstrated to shift binding poses within the receptor's orthosteric site, frequently producing 3- to 10-fold changes in affinity and occasionally inverting the functional activity from antagonism to agonism [1]. While no direct comparative binding or functional data exist for these two specific compounds in the public domain, the well-established sensitivity of GPCR ligand pharmacology to basic amine positioning makes the ethyl-to-propyl linker distinction a non-trivial structural variable. Researchers requiring a specific distance relationship between the hydrogen-bond-donating 3-amino group and the basic pyrrolidine nitrogen must select the ethyl-linked compound specifically.

linker length SAR propyl analog molecular topology conformational flexibility

Regioisomeric Specificity: 3-Amino-4-Chloro Substitution Pattern vs. Alternative Pyrazole Regioisomers in Intellectual Property Coverage

The specific 3-amino-4-chloro-1-(pyrrolidinoethyl) substitution pattern of the target compound maps onto distinct intellectual property (IP) space relative to alternative pyrazole regioisomers. The Hoffmann-La Roche patent family (EP2814822, US-8975417-B2) explicitly claims pyrrolidine derivatives with specific substitution patterns, and the 3-amino-4-chloro arrangement occupies a chemically accessible yet compositionally distinct position compared to the 4-amino-3-substituted or 5-amino-4-substituted pyrazole regioisomers . The 3-amino group provides a unique hydrogen-bond donor vector (synthetic accessibility via cyclization of appropriate precursors) that differs fundamentally from 4-amino or 5-amino pyrazoles in both synthetic route and receptor recognition [1]. From a procurement perspective, the target compound (CAS 1698633-57-6) is commercially catalogued at ≥95% purity (Leyan Product No. 2095858), while the 4-bromo congener (CAS 1695052-70-0, ≥97% purity) and propyl-linker variant (CAS 1340460-10-7, 98% purity) are separately catalogued under different CAS numbers and supplier SKUs, each representing a distinct chemical entity with its own purity specifications and pricing . The availability of these precise analogs under separate CAS registries underscores that each substitution variant is treated as a chemically and regulatory distinct entity in the supply chain.

regioisomer intellectual property patent coverage pyrazole substitution freedom to operate

Validated Research and Industrial Application Scenarios for 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine Based on Quantitative Evidence


CCR3-Mediated Eosinophil Chemotaxis Inhibition: Hit Validation and SAR Expansion in Allergic Inflammation Models

With a confirmed CCR3 Ki of 15.8 nM [1], this compound is best deployed as a starting point for structure-activity relationship (SAR) campaigns targeting CCR3-driven eosinophil recruitment in allergic asthma, atopic dermatitis, and allergic rhinitis. Its low molecular weight (214.69 Da) and favorable ligand efficiency make it suitable for fragment-based or scaffold-hopping approaches where molecular property optimization is prioritized over absolute potency. Researchers should employ this compound in eotaxin-induced chemotaxis assays (using human eosinophils or CCR3-transfected cell lines) to establish functional antagonism before progressing to in vivo models of allergic inflammation. Comparative profiling against the 4-bromo congener (CAS 1695052-70-0) and propyl-linker variant (CAS 1340460-10-7) within the same assay cascade is recommended to map halogen- and linker-dependent SAR trends.

Dual CCR3/H1 Pharmacological Profiling for Allergic Disease Programs Requiring Combined Pathway Modulation

The demonstrated H1 binding affinity (Ki = 31.6 nM) alongside CCR3 activity (CCR3/H1 ratio = 2.0) [1] positions this compound as a tool for investigating the therapeutic hypothesis of dual CCR3/H1 blockade in allergic disorders. In experimental systems where both histamine-mediated early-phase and eosinophil-mediated late-phase responses contribute to pathology, this compound's balanced dual-receptor engagement profile can be exploited to dissect pathway contributions without the confounding variable of using two separate tool compounds. However, the narrow selectivity window necessitates careful interpretation: any observed in vivo efficacy cannot be unambiguously attributed to CCR3 antagonism alone. Parallel experiments with a CCR3-selective comparator (e.g., a compound with CCR3/H1 ratio >50) are essential for mechanistic deconvolution.

Cardiac Safety Screening Benchmarking: Use as a Low-hERG-Liability Reference Compound in Pyrrolidine-Containing GPCR Chemotype Libraries

The hERG IC50 of 10,000 nM (10 µM) [1] establishes this compound as a useful benchmark for assessing the cardiac safety margin of related pyrrolidine-pyrazole derivatives. In medicinal chemistry programs where the pyrrolidine basic amine is a conserved pharmacophoric element, the progressive increase in hERG potency observed upon scaffold elaboration (e.g., addition of aromatic rings, increased lipophilicity) can be quantitatively benchmarked against this 10 µM starting point. The compound's moderate cLogP (1.21) and low TPSA (47.08 Ų) provide a physicochemical reference profile against which hERG liability trends can be correlated as the series is optimized for target potency.

Halogen-Specific Chemical Biology: Probing the Role of 4-Chloro Substitution in Target Engagement and Selectivity

The availability of both 4-chloro (target compound) and 4-bromo (CAS 1695052-70-0) congeners from commercial suppliers [1] enables direct halogen-swap experiments to probe the contribution of halogen bonding to receptor recognition. Systematic comparison of these two compounds in parallel binding assays (CCR3, H1, and broader GPCR panels), coupled with X-ray crystallography or cryo-EM structural studies where feasible, can elucidate whether the 4-chloro substituent engages in specific halogen-bonding interactions with backbone carbonyls or side-chain residues in the target binding pocket. Such studies are of fundamental importance to the rational design of halogenated GPCR ligands and inform the selection of optimal halogen substituents in lead optimization.

Quote Request

Request a Quote for 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.